LP-935509 LP-935509 LP-935509 is a potent inhibitor of the Adapter protein-2 Associated Kinase 1 (AAK1).
Brand Name: Vulcanchem
CAS No.: 1454555-29-3
VCID: VC0533636
InChI: InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3
SMILES: CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol

LP-935509

CAS No.: 1454555-29-3

Cat. No.: VC0533636

Molecular Formula: C20H24N6O3

Molecular Weight: 396.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LP-935509 - 1454555-29-3

Specification

CAS No. 1454555-29-3
Molecular Formula C20H24N6O3
Molecular Weight 396.4 g/mol
IUPAC Name propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3
Standard InChI Key GOOYSJIWTIHOGW-UHFFFAOYSA-N
SMILES CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC
Canonical SMILES CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

LP-935509 (CAS No. 1454555-29-3) is a pyrazolo[1,5-a]pyrimidine-based compound with the molecular formula C₂₀H₂₄N₆O₃ and a molecular weight of 396.44 g/mol . The compound exists as a solid at room temperature and possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC₂₀H₂₄N₆O₃
Molecular Weight396.44 g/mol
Physical StateSolid
CAS Number1454555-29-3
EC Number884-546-2
Solubility in DMSO175 mg/mL (441.43 mM)
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 1 year

The structure of LP-935509 contains a pyrazolo[1,5-a]pyrimidine scaffold that serves as the core pharmacophore for its inhibitory activity against AAK1 . This structural feature is critical for the compound's binding to the ATP-binding pocket of AAK1, enabling its potent inhibitory effect .

Pharmacological Profile

LP-935509 exhibits high potency and selectivity for AAK1, with an IC₅₀ value of 3.3 nM and a Ki of 0.9 nM . In addition to its potent inhibition of AAK1, the compound also demonstrates activity against other members of the NAK (Numb-associated kinase) family, particularly BIKE (BMP-2-inducible kinase) with an IC₅₀ of 14 nM and, to a lesser extent, GAK (Cyclin G-associated kinase) with an IC₅₀ of 320±40 nM .

The pharmacological profile of LP-935509 is summarized in the following table:

TargetPotency
AAK1IC₅₀ = 3.3 nM; Ki = 0.9 nM
BIKEIC₅₀ = 14 nM
GAKIC₅₀ = 320±40 nM

In cellular assays, LP-935509 effectively inhibits the phosphorylation of the AP-2 complex at Thr156 of the μ-subunit (AP2M1), confirming its target engagement and functional activity . The compound is brain-permeable, allowing it to access AAK1 in the central nervous system, which is critical for its efficacy in treating neuropathic pain .

Preclinical Efficacy Studies

LP-935509 has demonstrated significant efficacy in multiple preclinical models of neuropathic pain. In mouse models, oral administration of LP-935509 at doses of 10, 30, and 60 mg/kg resulted in a dose-dependent reduction in pain behavior in the phase II formalin test, with significant effects observed at the 30 mg/kg and 60 mg/kg doses .

The compound also showed remarkable efficacy in reversing fully established pain behavior following spinal nerve ligation (SNL) in mice . Further studies in rat models confirmed its efficacy in reducing evoked pain responses in both the chronic constriction injury (CCI) model and the streptozotocin model of diabetic peripheral neuropathy .

The preclinical efficacy data for LP-935509 in various pain models is summarized below:

ModelSpeciesDosageEffect
Phase II FormalinMouse10, 30, 60 mg/kg (oral)Dose-dependent reduction in pain behavior; significant at 30 and 60 mg/kg
Spinal Nerve Ligation (SNL)MouseNot specifiedReversed fully established pain behavior
Chronic Constriction Injury (CCI)RatNot specifiedReduced evoked pain responses
Streptozotocin Model of Diabetic Peripheral NeuropathyRatNot specifiedReduced evoked pain responses

Mechanistic studies using electrophysiological techniques demonstrated that LP-935509 dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by CCI and blocked the development of windup induced by repeated electrical stimulation of the paw . These findings further support the compound's spinal mechanism of action in alleviating neuropathic pain.

Development History

LP-935509 was initially developed by Lexicon Pharmaceuticals, Inc. in collaboration with Bristol Myers Squibb Co . The development of this compound stemmed from a large-scale phenotypic screening campaign involving 3,097 mouse knockout lines, which identified AAK1 as a potential target for neuropathic pain treatment .

Following the identification of AAK1 as a target, potent small-molecule inhibitors of the enzyme were designed and synthesized, leading to the development of LP-935509 as a lead compound . The drug's highest development status reached the preclinical phase, although no information is available regarding its progression to clinical trials .

LP-935509 has since served as a starting point for the development of other AAK1 inhibitors, including structurally related compounds like BMS-911172 and the clinical candidate BMS-986176/LX-9211, which has advanced to clinical trials . More recently, LP-935509 has been used as a scaffold for designing macrocyclic NAK inhibitors with improved selectivity profiles .

Structure-Activity Relationships and Derivative Development

LP-935509 has served as an important lead compound for the development of novel AAK1 inhibitors with improved properties. One significant approach has been the macrocyclization of the linear LP-935509 structure to develop compounds with enhanced selectivity profiles .

Researchers have developed a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic NAK inhibitors starting from LP-935509. This macrocyclization strategy aims to improve selectivity by restricting the conformational flexibility of the molecule, forcing the pharmacophore into an active and selective conformation .

Through structure-guided medicinal chemistry efforts, several derivatives with promising properties have been identified:

CompoundAAK1 IC₅₀ (μM)BIKE IC₅₀ (μM)GAK IC₅₀ (μM)AAK1/BIKE Selectivity
LP-9355090.070.510.347.3
Compound 160.071.20.8317.1
Compound 180.250.890.833.6
Compound 270.152.030.2313.5

These macrocyclic derivatives demonstrated improved selectivity profiles compared to LP-935509, particularly compounds 16 and 27, which showed substantially enhanced selectivity for AAK1 over BIKE . Cellular assays confirmed that these compounds effectively inhibited the phosphorylation of the AP-2 complex, validating their functional activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator